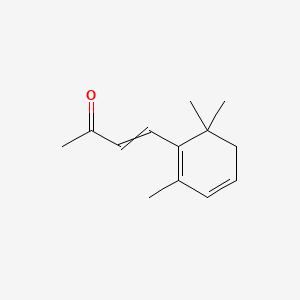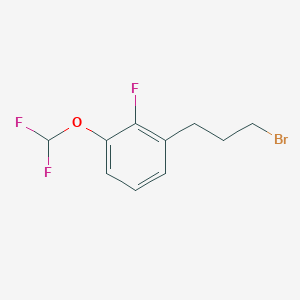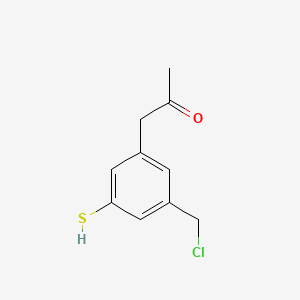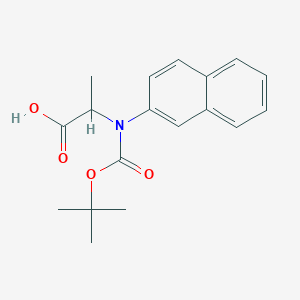
(S)-N-BOC-2-Naphthylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-BOC-2-Naphthylalanine is a chiral amino acid derivative that features a naphthyl group attached to the alpha carbon. The compound is often used in peptide synthesis and as a building block in medicinal chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-BOC-2-Naphthylalanine typically involves the protection of the amino group of 2-naphthylalanine with a tert-butoxycarbonyl (BOC) group. This protection is achieved using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, especially if there are any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl group, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Various substituted naphthylalanine derivatives.
科学的研究の応用
(S)-N-BOC-2-Naphthylalanine is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (S)-N-BOC-2-Naphthylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The BOC group provides steric protection, ensuring the compound remains stable under physiological conditions.
類似化合物との比較
(S)-N-BOC-Phenylalanine: Similar in structure but with a phenyl group instead of a naphthyl group.
(S)-N-BOC-Tyrosine: Contains a hydroxyl group on the aromatic ring, offering different reactivity.
(S)-N-BOC-Tryptophan: Features an indole group, providing unique electronic properties.
Uniqueness: (S)-N-BOC-2-Naphthylalanine stands out due to its naphthyl group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in the synthesis of peptides and pharmaceuticals where specific interactions with biological targets are required.
特性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-2-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,20,21) |
InChIキー |
DWNNJLXALCHZGE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


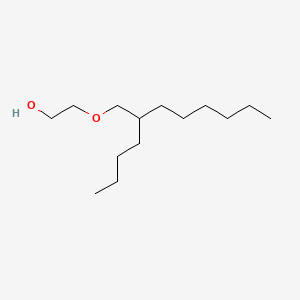
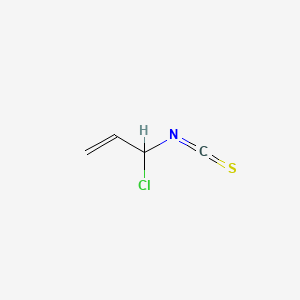
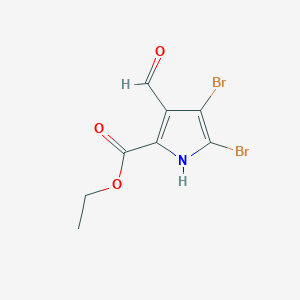

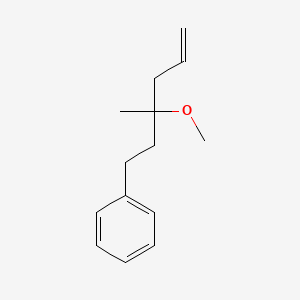
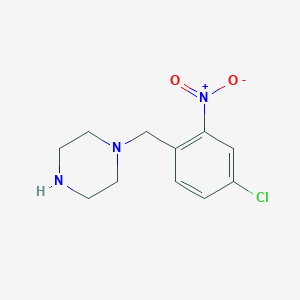
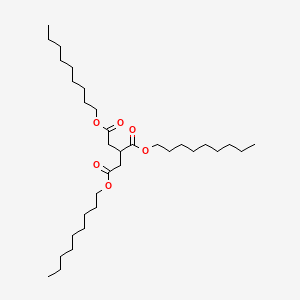
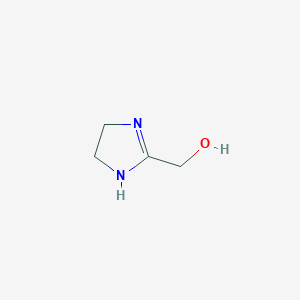
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)

